molecular formula C12H15FO2 B7846695 1-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-1-one

1-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-1-one

Cat. No.: B7846695
M. Wt: 210.24 g/mol
InChI Key: KQLYZXXQSZLQQE-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-methoxy-3-methylbutyrophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4’-methoxy-3-methylbutyrophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde and 3-methylbutyrophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are employed to dissolve the reactants.

    Reaction Steps: The key steps in the synthesis include the formation of an intermediate compound through a condensation reaction, followed by further functionalization to introduce the fluorine and methoxy groups.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4’-methoxy-3-methylbutyrophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-throughput screening and process optimization to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-methoxy-3-methylbutyrophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-Fluoro-4’-methoxy-3-methylbutyrophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-methoxy-3-methylbutyrophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other biochemical processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzaldehyde
  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Fluoro-3-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3’-Fluoro-4’-methoxy-3-methylbutyrophenone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-8(2)6-11(14)9-4-5-12(15-3)10(13)7-9/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLYZXXQSZLQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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